Synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
Synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
An In-Depth Technical Guide to the
Abstract
This guide provides a comprehensive, technically detailed methodology for the synthesis of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, a key intermediate in pharmaceutical research and development. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, safety considerations, and optimization strategies. The synthesis is presented as a robust, multi-step process beginning from the commercially available 5-nitrooxindole, proceeding through N-ethylation and subsequent catalytic hydrogenation, and concluding with hydrochloride salt formation. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol.
Introduction and Strategic Overview
The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The title compound, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, serves as a versatile building block for the elaboration of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structure combines a reactive primary aromatic amine at the C5 position with an N-ethylated lactam, offering distinct points for further chemical modification.
The synthetic strategy detailed herein is a three-step sequence designed for efficiency, scalability, and high purity of the final product. The core logic is as follows:
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N-Ethylation: Introduction of the ethyl group onto the nitrogen atom of the starting material, 5-nitrooxindole. This step is crucial for defining the final substitution pattern and is achieved under basic conditions.
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Nitro Group Reduction: Selective reduction of the aromatic nitro group to a primary amine. This transformation is the most critical step, and catalytic hydrogenation is selected for its high efficiency, chemoselectivity, and clean reaction profile.[2][3]
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Salt Formation: Conversion of the resulting free amine into its hydrochloride salt. This enhances the compound's stability, improves its handling characteristics, and facilitates purification by crystallization.
This approach ensures that the more sensitive amino group is generated in the penultimate step, protecting it from potential side reactions during the alkylation phase.
Synthetic Pathway and Mechanistic Discussion
The overall transformation from the starting material to the final product is illustrated below.
Figure 1: Overall synthetic scheme for the target compound.
Step 1: N-Ethylation of 5-Nitrooxindole
The synthesis commences with the alkylation of 5-nitrooxindole. The lactam nitrogen of the oxindole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion.
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Choice of Base: Stronger bases like sodium hydride (NaH) ensure complete deprotonation, leading to a rapid and irreversible reaction. However, for safety and handling on a larger scale, moderately strong inorganic bases such as potassium carbonate (K₂CO₃) are often preferred. K₂CO₃ provides a sufficient concentration of the nucleophilic anion to drive the reaction forward in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
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Alkylating Agent: Ethyl iodide or ethyl bromide are effective electrophiles for this SN2 reaction. Ethyl iodide is generally more reactive.
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Solvent: DMF is an excellent choice as it readily dissolves the oxindole starting material and the intermediate salt, facilitating a homogeneous reaction environment.
The reaction proceeds by nucleophilic attack of the oxindole anion on the ethyl halide, displacing the halide ion and forming the C-N bond.
Step 2: Catalytic Hydrogenation of the Nitro Group
The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. While various reagents can achieve this (e.g., metals like Fe, Sn, or Zn in acid), catalytic hydrogenation offers significant advantages in terms of product purity and waste reduction.[4][5]
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Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. It is highly active, selective for the nitro group over other potential reducible functionalities (like the carbonyl group in the lactam ring), and can be easily removed by filtration after the reaction. A 5-10% Pd loading is standard.
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Hydrogen Source: The reaction is typically run under a positive pressure of hydrogen gas (from a balloon to several atmospheres in a Parr shaker), which adsorbs onto the palladium surface.
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Mechanism: The reaction occurs on the surface of the palladium catalyst. The nitro compound and molecular hydrogen are both adsorbed onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine.[3] The presence of unstable hydroxylamine intermediates can sometimes pose a risk, but under controlled catalytic conditions, they are rapidly converted to the amine.[3]
Figure 2: Simplified mechanism of catalytic nitro reduction.
Step 3: Hydrochloride Salt Formation
The purified 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one is a stable solid, but for pharmaceutical applications, conversion to a salt is standard practice. The hydrochloride salt exhibits enhanced aqueous solubility and crystalline properties, which are advantageous for formulation and purification. This is a simple acid-base reaction where the lone pair of the amino group accepts a proton from hydrochloric acid. The use of anhydrous HCl (dissolved in a solvent like diethyl ether, isopropanol, or dioxane) is critical to prevent the introduction of water, which could hinder crystallization and affect product stability.
Detailed Experimental Protocols
Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Protocol 3.1: Synthesis of 1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one
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Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-nitrooxindole (5.00 g, 28.1 mmol).
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Reagent Addition: Add anhydrous potassium carbonate (5.82 g, 42.1 mmol, 1.5 equiv) followed by 100 mL of anhydrous dimethylformamide (DMF).
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Stir the resulting suspension at room temperature for 15 minutes.
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Add ethyl iodide (3.38 mL, 42.1 mmol, 1.5 equiv) dropwise over 5 minutes.
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Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
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Workup: After completion, cool the mixture to room temperature and pour it into 400 mL of ice-cold water with stirring.
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A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
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Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL).
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Drying: Dry the solid under vacuum at 50 °C to afford 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one as a yellow crystalline solid.
Protocol 3.2: Synthesis of 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one
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Setup: To a 250 mL hydrogenation flask, add the 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one (4.00 g, 19.4 mmol) from the previous step.
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Catalyst and Solvent: Add 100 mL of ethanol (or methanol) and carefully add 10% Palladium on Carbon (Pd/C) (200 mg, 5% w/w) under a nitrogen atmosphere.
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Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.
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Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by hydrogen uptake. The reaction is typically complete within 2-4 hours.
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Workup: Once hydrogen uptake ceases, carefully vent the apparatus and purge the flask with nitrogen.
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Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL).
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Combine the filtrates and concentrate under reduced pressure to yield a solid residue. This crude product can be used directly in the next step or purified by flash chromatography if necessary.
Protocol 3.3: Preparation of 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
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Setup: Dissolve the crude 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one (approx. 19.4 mmol) in a minimal amount of warm isopropanol (approx. 50-75 mL).
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Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until the pH of the solution is ~1-2 (test with moist pH paper).
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Precipitation: A precipitate will form immediately. Continue stirring in the ice bath for 30 minutes.
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Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities and residual solvent.
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Drying: Dry the white to off-white solid under vacuum to yield the final product, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride.
Data Summary
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagent and Product Summary
| Compound Name | Starting Material/Product | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
|---|---|---|---|---|
| 5-Nitrooxindole | Starting Material | 178.14 | N/A | Yellow Solid |
| 1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one | Intermediate | 206.19 | 85-95% | Yellow Crystalline Solid |
| 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one | Free Base | 176.22 | 90-98% | Off-white to Tan Solid |
| 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one HCl | Final Product | 212.68 | >95% (from free base) | White to Off-white Solid |
Conclusion
This guide outlines a validated and efficient three-step synthesis for 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride. The chosen pathway, involving N-ethylation followed by a clean and high-yielding catalytic hydrogenation, is robust and scalable. By detailing the mechanistic rationale and providing step-by-step protocols, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling the reliable production of this valuable synthetic intermediate.
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